![molecular formula C21H21NO4 B495328 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B495328.png)
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a 2-methylphenoxy group. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the phenylcarbamoyl group: This can be done through a nucleophilic substitution reaction, where the phenylcarbamoyl chloride reacts with the cyclohexene derivative.
Substitution with the 2-methylphenoxy group: This step involves a nucleophilic aromatic substitution reaction, where the 2-methylphenol reacts with the phenylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
科学研究应用
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}-3-cyclohexene-1-carboxylic acid: Similar structure but with a different position of the methyl group on the phenoxy ring.
Cyclohex-3-ene-1-carboxylic acid derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Uniqueness
The uniqueness of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4g/mol |
IUPAC 名称 |
6-[[4-(2-methylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-14-6-2-5-9-19(14)26-16-12-10-15(11-13-16)22-20(23)17-7-3-4-8-18(17)21(24)25/h2-6,9-13,17-18H,7-8H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
SNRATQFBTLMJHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
规范 SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


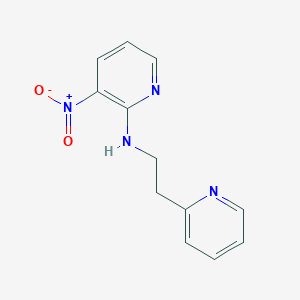
![Methyl 2-[(3-amino-2-pyridinyl)oxy]benzoate](/img/structure/B495246.png)
![1-Methyl-4-{[2-(phenylsulfanyl)-3-pyridinyl]carbonyl}piperazine](/img/structure/B495252.png)
![5-{[3-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B495253.png)
![5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine](/img/structure/B495254.png)
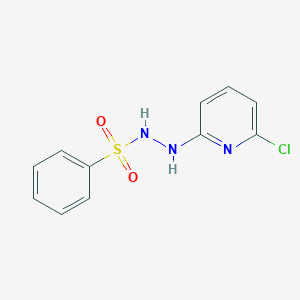
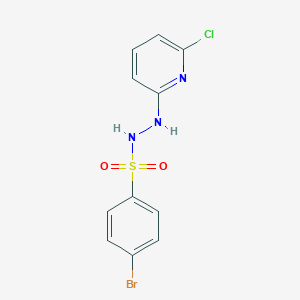
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)morpholine](/img/structure/B495258.png)
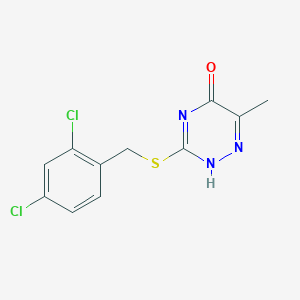
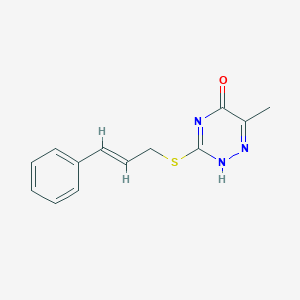
![N-(3,4-dichlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495263.png)
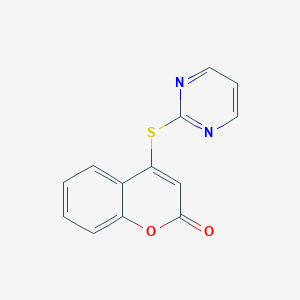
![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]chromen-2-one](/img/structure/B495266.png)
![2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B495269.png)
